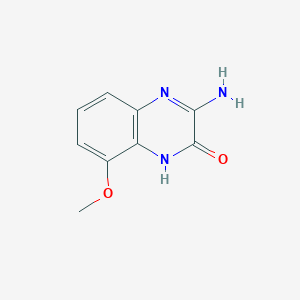

3-amino-8-methoxyquinoxalin-2(1H)-one

Description

3-Amino-8-methoxyquinoxalin-2(1H)-one is a quinoxaline derivative featuring an amino group at the C3 position and a methoxy group at the C8 position of the heterocyclic ring. Quinoxalines are nitrogen-containing bicyclic compounds known for their versatility in medicinal chemistry, materials science, and industrial applications . The amino and methoxy substituents likely enhance hydrogen-bonding capacity and modulate electronic properties, which are critical for biological interactions and material stability .

Properties

CAS No. |

659729-78-9 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-amino-8-methoxy-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)12-9(13)8(10)11-5/h2-4H,1H3,(H2,10,11)(H,12,13) |

InChI Key |

NAWBWSWMWIAHFG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC(=O)C(=N2)N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C(=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 3-amino-8-methoxyquinoxalin-2(1H)-one and related quinoxaline derivatives:

Pharmacological and Material Properties

- Antimicrobial Activity: Quinoxalines with electron-withdrawing groups (e.g., chloro, bromo) exhibit enhanced antibacterial and antifungal properties. For instance, 3-chloro-1-methyl-1H-quinoxalin-2-one is explored for antimicrobial applications , while 1-ethyl-3-methylquinoxalin-2(1H)-one shows antibacterial activity .

- Hydrogen Bonding and Stability: The amino group in 3-amino-8-methoxyquinoxalin-2(1H)-one may facilitate intermolecular hydrogen bonds, improving crystallinity and thermal stability compared to methyl or halogen-substituted analogs .

- Corrosion Inhibition: Quinoxaline derivatives with hydroxyquinoline moieties (e.g., 1-((8-hydroxyquinolin-5-yl)methyl)-6-alkylquinoxalin-2(1H)-ones) demonstrate corrosion inhibition in acidic environments, a property less likely in amino-methoxy derivatives due to differing electronic profiles .

Crystallographic and Structural Insights

- Crystal Packing: Derivatives like 1-octyl-3-phenylquinoxalin-2(1H)-one exhibit planar quinoxaline rings stabilized by π-π stacking and C–H···O interactions . The methoxy group in 3-amino-8-methoxyquinoxalin-2(1H)-one may introduce steric hindrance, altering packing efficiency compared to smaller substituents (e.g., methyl).

- Dihedral Angles: In 3-[2-(3-methyl-2-oxoquinoxalin-1-yl)ethyl]oxazolidin-2-one, the oxazolidinone ring forms a 20.46° dihedral angle with the quinoxaline core, suggesting substituent bulkiness impacts molecular conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.